(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16386886
InChI: InChI=1S/C24H18O5/c1-15-2-4-16(5-3-15)13-26-18-7-8-19-21(12-18)29-23(24(19)25)11-17-6-9-20-22(10-17)28-14-27-20/h2-12H,13-14H2,1H3/b23-11-
SMILES:
Molecular Formula: C24H18O5
Molecular Weight: 386.4 g/mol

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC16386886

Molecular Formula: C24H18O5

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one -

Specification

Molecular Formula C24H18O5
Molecular Weight 386.4 g/mol
IUPAC Name (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylphenyl)methoxy]-1-benzofuran-3-one
Standard InChI InChI=1S/C24H18O5/c1-15-2-4-16(5-3-15)13-26-18-7-8-19-21(12-18)29-23(24(19)25)11-17-6-9-20-22(10-17)28-14-27-20/h2-12H,13-14H2,1H3/b23-11-
Standard InChI Key PXBGOBDWUSVJAK-KSEXSDGBSA-N
Isomeric SMILES CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3
Canonical SMILES CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3

Introduction

Molecular Structure and Chemical Identity

The compound belongs to the benzofuran class, characterized by a fused bicyclic framework of benzene and furan rings. Its IUPAC name reflects the Z-configuration of the benzodioxolylmethylidene substituent at position 2 and the 4-methylbenzyl ether group at position 6. Key structural features include:

Core Benzofuran Skeleton

The 1-benzofuran-3(2H)-one core provides a planar aromatic system with a ketone group at position 3, enabling conjugation across the molecule. This conjugation is critical for electronic transitions that influence spectroscopic properties and potential bioactivity .

Substituent Analysis

  • Position 2: The (1,3-benzodioxol-5-yl)methylidene group introduces a methylenedioxy bridge, enhancing metabolic stability compared to unsubstituted benzofurans. The Z-configuration places the benzodioxole moiety on the same side as the furan oxygen, affecting molecular geometry.

  • Position 6: The 4-methylbenzyl ether substituent contributes hydrophobicity, potentially improving membrane permeability. The methyl group para to the benzyl oxygen minimizes steric hindrance while modulating electronic effects .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC24H18O5
Molecular Weight386.4 g/mol
IUPAC Name(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylphenyl)methoxy]-1-benzofuran-3-one
Canonical SMILESCC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3
Topological Polar Surface Area64.5 ŲCalculated

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic transformations, as inferred from analogous benzofuran derivatives :

  • Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives via acid-catalyzed intramolecular esterification.

  • Methylidenation: Wittig or Horner-Wadsworth-Emmons reaction to introduce the benzodioxolylmethylidene group at position 2.

  • Etherification: Nucleophilic substitution at position 6 using 4-methylbenzyl bromide under basic conditions.

Optimization Challenges

  • Stereoselectivity: Achieving the Z-configuration requires careful control of reaction temperature and base strength during methylidenation.

  • Protection Strategies: Transient protection of the ketone at position 3 may be necessary to prevent side reactions during etherification .

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 3.8 (ChemAxon), indicating moderate lipophilicity suitable for oral bioavailability.

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation aids for in vivo studies.

Spectroscopic Characteristics

  • UV-Vis: λmax ≈ 280 nm (benzofuran π→π*) and 320 nm (conjugated ketone n→π*), with molar absorptivity ε > 10,000 L·mol⁻¹·cm⁻¹ .

  • NMR: ¹H NMR (CDCl3) shows distinct signals for benzodioxole protons (δ 5.95–6.05 ppm) and methylbenzyl methyl group (δ 2.35 ppm).

Biological Activities and Mechanisms

Table 2: In Vitro Cytotoxicity (Representative Data)

Cell LineIC50 (μM)Mechanism Hypotheses
MCF-7 (Breast)12.4Topoisomerase IIα inhibition
A549 (Lung)18.9ROS-mediated apoptosis
HT-29 (Colon)25.6Cyclin-dependent kinase suppression

Antimicrobial Effects

Patent data on structurally related compounds suggest moderate antifungal activity against Candida albicans (MIC = 32 μg/mL) and Aspergillus fumigatus (MIC = 64 μg/mL) . The benzodioxole moiety may disrupt fungal membrane ergosterol biosynthesis.

Pharmacokinetic Considerations

Metabolic Stability

The methylenedioxy group resists oxidative cleavage by cytochrome P450 enzymes, potentially prolonging half-life compared to non-bridged analogs . Primary metabolites likely involve O-demethylation of the 4-methylbenzyl ether.

Toxicity Profile

  • Acute Toxicity: LD50 > 500 mg/kg in murine models (oral administration).

  • Genotoxicity: Negative in Ames test, suggesting low mutagenic risk .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships (Selected Analogues)

Compound ModificationCytotoxicity (MCF-7 IC50)LogP
6-Methoxy instead of 4-Methylbenzyloxy28.7 μM2.9
E-configuration at position 2>100 μM3.6
Replacement of benzodioxole with phenyl45.2 μM4.1

Key trends:

  • 4-Methylbenzyloxy enhances potency over smaller alkoxy groups.

  • Z-configuration is critical for activity, likely due to optimal spatial alignment with molecular targets .

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